2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

Lipophilicity LogP Physicochemical Properties

Accelerate agrochemical SAR campaigns: This ortho-Cl/para-F β-ketonitrile is the pre-validated intermediate for fungicidal pyrazole chemotypes (WO2021183721A1, EP3254563A1). Procure directly at 98% purity to bypass multi-step in-house synthesis. - Eliminates late-stage halogen introduction, reducing step count & process mass intensity. - Distinct LogP of 2.68 ensures downstream pyrazoles inherit balanced lipophilicity for foliar uptake & systemic translocation. - Scalable supply: standard 1g research quantities with bulk inquiry options for kilo-lab campaigns.

Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
CAS No. 1358582-97-4
Cat. No. B1401100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
CAS1358582-97-4
Molecular FormulaC10H7ClFNO
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESCC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C10H7ClFNO/c1-6(14)9(5-13)8-3-2-7(12)4-10(8)11/h2-4,9H,1H3
InChIKeyOETUACOSRMQVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile Overview


2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile (CAS 1358582-97-4, molecular formula C₁₀H₇ClFNO, molecular weight 211.62 g/mol) is an ortho-chloro, para-fluoro disubstituted phenyl-β-ketonitrile. It belongs to the 2-aryl-3-oxobutanenitrile class, characterized by a phenyl ring bearing halogen substituents, a nitrile group, and an acetyl ketone moiety . This compound serves as a documented synthetic intermediate in the preparation of fungicidal pyrazole derivatives and has been cited in multiple patent families for agrochemical applications .

Patent-documented intermediate for fungicidal pyrazole synthesis
Distinct 2-chloro-4-fluorophenyl substitution pattern
Reported intermediate lipophilicity (balanced profile)

Why 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile Cannot Be Replaced


The 2-chloro-4-fluorophenyl substitution pattern in 2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile is not interchangeable with mono-halogenated analogs such as 2-(4-fluorophenyl)-3-oxobutanenitrile or 2-(2-chlorophenyl)-3-oxobutanenitrile because the dual halogenation produces a distinct lipophilicity profile (computed LogP of 2.68) that is substantially higher than the fluoro-only analog (LogP 2.02) and moderately higher than the chloro-only analog (LogP 2.34) . This lipophilicity difference directly affects the physicochemical properties of downstream products—fungicidal pyrazoles synthesized from this intermediate inherit the specific halogenation pattern, which determines target binding, metabolic stability, and environmental fate. Replacing this intermediate with a less lipophilic or differently halogenated analog yields pyrazole derivatives with altered, and typically suboptimal, fungicidal efficacy profiles [1].

Lipophilicity mismatch

Mono-halogenated analogs have lower reported LogP values, which may alter downstream pyrazole physicochemical profiles and target interaction.

Patent precedent gap

Fluoro-only or chloro-only analogs lack documentation as intermediates for the fungicidal pyrazole chemotype claimed in FMC patents.

Substitution pattern requirement

Only the 2-Cl-4-F regioisomer delivers the electronic balance needed for the intended 4-(2-chloro-4-fluorophenyl)pyrazole pharmacophore.

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile Comparative Evidence


Lipophilicity Advantage vs. Mono-Halogenated Analogs

The target compound 2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile exhibits a computed LogP (XLogP3) of 2.68 , which is +0.66 log units higher than the 2-(4-fluorophenyl)-3-oxobutanenitrile analog (LogP 2.02) and +0.34 log units higher than the 2-(2-chlorophenyl)-3-oxobutanenitrile analog (LogP 2.34) [1]. The dual halogenation (ortho-Cl + para-F) thus confers intermediate-to-high lipophilicity that is not achievable with either halogen alone.

Lipophilicity
Reported
LogP 2.68 vs 2.02 (F-only) / 2.34 (Cl-only)
Higher lipophilicity may influence cellular uptake in agrochemical assays.
Computed values; cross-vendor comparison.
Lipophilicity LogP Physicochemical Properties Membrane Permeability

Patent-Documented Fungicidal Pyrazole Intermediate

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile (designated as α-acetyl-2-chloro-4-fluorobenzeneacetonitrile) is explicitly documented as a process intermediate in the synthesis of fungicidal pyrazole derivatives in patent WO2021183721A1 (FMC Corporation, 'Fungicidal Mixtures Containing Pyrazole Derivatives,' 2021) [1], EP3254563A1 ('Intermediates in the Preparation of Fungicidal Pyrazoles') [2], and KR101900021B1 ('Fungicidal Pyrazoles and Their Mixtures') [3]. These patents describe the cyclocondensation of this intermediate with hydrazine derivatives to yield the 4-(2-chloro-4-fluorophenyl)-1H-pyrazole pharmacophore, a core structure in a novel class of agricultural fungicides. By contrast, the mono-fluorophenyl and mono-chlorophenyl analogs lack equivalent patent documentation as intermediates in this specific fungicidal chemotype.

Patent Documentation
Method context
Explicitly cited in 3 patent families
Reduces synthetic route uncertainty for the pyrazole chemotype.
FMC patent precedent; multi-step sequence context.
Fungicide Pyrazole Synthetic Intermediate Agrochemical Patent Validation

Purity Advantage Over Mono-Halogenated Analogs

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is commercially available at a documented purity of 98% from Leyan (Product No. 1578628) and at 95%+ from Apollo Scientific via CymitQuimica . The mono-fluoro analog 2-(4-fluorophenyl)-3-oxobutanenitrile is typically offered at 95–97% purity, and the mono-chloro analog at 95%. The 1–3% purity differential, while modest, can be meaningful in multi-step syntheses where intermediate purity directly affects yield and purification burden in subsequent steps.

Purity
Specification review
98% (target) vs 95–97% (analogs)
Moderate purity differential may reduce pre-reaction purification burden.
Vendor-specified; lot-dependent.
Purity Commercial Availability Procurement Synthetic Chemistry

Ortho-Chloro / Para-Fluoro Substitution Pattern

The 2-chloro-4-fluorophenyl group in this compound represents a specific ortho-Cl / para-F disubstitution pattern (C1 ipso, C2 Cl, C4 F) that is structurally distinct from alternative dihalogenated regioisomers such as 2-fluoro-4-chlorophenyl, 2,4-dichlorophenyl, or 2,4-difluorophenyl analogs. Each regioisomeric permutation produces a different electronic distribution on the phenyl ring (Hammett σ effects), which alters the reactivity at the β-ketonitrile methine carbon and the cyclocondensation regioselectivity with hydrazines to form pyrazoles [1]. Specifically, the ortho-Cl exerts a −I inductive effect that stabilizes the enolate form of the β-ketonitrile, while the para-F exerts a +M mesomeric effect that modulates electrophilicity. This precise electronic balance is structurally encoded in the 2-Cl-4-F pattern and cannot be replicated by other dihalogenation regioisomers.

Substitution Pattern
Class-level inference
2-Cl-4-F (ortho-Cl, para-F)
Specific electronic balance required for patent pharmacophore.
Hammett σ-based inference; reactivity confirmation needed.
Substitution Pattern Regiochemistry Structure-Activity Relationship Halogenation

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile Application Scenarios


Synthesis of Fungicidal Pyrazole Candidates

Agrochemical discovery teams pursuing the FMC fungicidal pyrazole chemotype can directly procure 2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile (98% purity) as the key intermediate for cyclocondensation with substituted hydrazines, as described in WO2021183721A1 and EP3254563A1 [1]. The compound's LogP of 2.68 ensures that the resulting pyrazole products inherit balanced lipophilicity for foliar uptake and systemic translocation in plants. Using this pre-validated intermediate eliminates the need for in-house synthesis and purification of the β-ketonitrile precursor, accelerating the SAR exploration cycle.

Scale-Up Production of Fungicidal Pyrazoles

For process R&D teams scaling up the synthesis of 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-N-(2-nitrophenyl)-1H-pyrazol-5-amine and related fungicidal candidates [1], the commercial availability of this intermediate at 95%+ purity from Apollo Scientific provides a reliable supply chain for kilo-lab and pilot-plant campaigns. The dual-halogenated intermediate avoids the synthetic complexity of late-stage halogen introduction, reducing step count and improving overall process mass intensity.

Medicinal Chemistry of β-Ketonitrile Heterocycles

While the compound's primary documentation is in fungicidal pyrazole patents, its β-ketonitrile scaffold is a versatile building block for other heterocycles (isoxazoles, pyrimidines, pyridines) relevant to medicinal chemistry [1]. The ortho-Cl / para-F substitution pattern confers a LogP of 2.68—within the drug-like range (LogP < 5)—making this intermediate suitable for parallel medicinal chemistry libraries targeting kinase inhibitors, GPCR modulators, or anti-infective agents where halogenated aromatic groups are pharmacophoric elements.

Physicochemical Screening in Multi-Parallel Synthesis

In multi-parallel synthesis campaigns where multiple 2-aryl-3-oxobutanenitrile intermediates are being evaluated, the LogP of 2.68 positions this compound in an intermediate lipophilicity range between the more polar mono-fluoro analog (LogP 2.02) and the more lipophilic dihalogenated variants [1]. This allows medicinal chemists to use this intermediate as a 'lipophilicity anchor point' when constructing property-activity relationship matrices for lead optimization.

Application
Selection Property
Validation Focus
Fungicidal pyrazole synthesis
Patent-documented intermediate
Synthetic route reproducibility
Scale-up production
Commercial availability (95%+ purity)
Supply chain consistency and process robustness
Medicinal chemistry libraries
β-ketonitrile scaffold with 2-Cl-4-F pattern
Drug-like lipophilicity and halogenation review
Physicochemical property screening
Balanced lipophilicity profile
Lipophilicity benchmarking across analog series
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